3-Amino vs. 1-Linked Structural Differentiation
The target compound, 3-[(1-benzylpiperidin-4-yl)amino]pyrrolidine-2,5-dione, features a 3-amino linkage connecting the benzylpiperidine moiety to the pyrrolidine-2,5-dione core. In contrast, the closely related analog 1-(1-benzylpiperidin-4-yl)pyrrolidine-2,5-dione (CAS 340962-88-1) possesses a 1-linkage, resulting in a different molecular formula (C16H22N2O vs. C16H21N3O2) and distinct physicochemical properties . This structural difference is critical for target engagement and selectivity.
| Evidence Dimension | Molecular formula and connectivity |
|---|---|
| Target Compound Data | C16H21N3O2; 3-amino linkage |
| Comparator Or Baseline | 1-(1-Benzylpiperidin-4-yl)pyrrolidine-2,5-dione (CAS 340962-88-1): C16H22N2O; 1-linkage |
| Quantified Difference | Presence of an additional nitrogen atom and different attachment point alters hydrogen bonding capacity and molecular topology |
| Conditions | Structural analysis based on chemical identity |
Why This Matters
The specific 3-amino linkage is essential for achieving desired biological activity and selectivity profiles, making the target compound non-substitutable with 1-linked analogs.
